Azetidin-2-ylmethanamine

Descripción

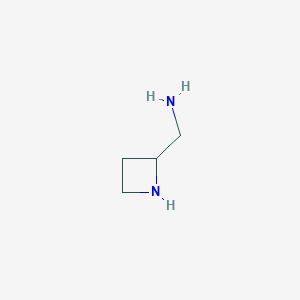

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

azetidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYNEEIGLSDRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908469 | |

| Record name | 1-(Azetidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103550-76-1 | |

| Record name | 2-Azetidinemehanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Azetidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Azetidin 2 Ylmethanamine and Its Derivatives

Stereoselective Synthesis of Azetidin-2-ylmethanamine

Achieving control over the stereochemistry of the azetidine (B1206935) ring is crucial for its application in areas like drug discovery and asymmetric catalysis. semanticscholar.orgresearchgate.net Methodologies to produce enantiomerically enriched azetidines often rely on the use of chiral auxiliaries or the development of asymmetric cyclization reactions.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org This strategy has been successfully applied to the synthesis of chiral azetidine precursors.

One notable approach involves the use of amino acid derivatives as chiral auxiliaries. For instance, (R)-2-phenylglycine methyl ester can be condensed with an aldehyde to form a chiral imine. A subsequent zinc-mediated [2+2] cycloaddition with an ester enolate produces a trans-2-azetidinone with high diastereoselectivity. scispace.com The chiral auxiliary guides the formation of two new stereocenters, and although epimerization can occur at the α-position of the ester, the diastereomers can often be separated. scispace.com The resulting β-lactam can then be reduced to the corresponding azetidine. acs.org

Another widely used class of auxiliaries is based on pseudoephedrine. When pseudoephedrine is converted into an amide, the α-proton can be selectively removed to form an enolate. This enolate then reacts with electrophiles in a diastereoselective manner, controlled by the stereocenter of the auxiliary. wikipedia.org Subsequent cleavage of the amide bond reveals the chiral product and allows for the recovery of the auxiliary. wikipedia.org

Couty and co-workers reported the synthesis of enantiopure azetidine-2-carboxylic acids using methyl benzylamine (B48309) as a chiral auxiliary. bham.ac.uk The intramolecular cyclization of a γ-halo-α-amino ester derivative proceeded with poor diastereoselectivity, but the resulting diastereomeric azetidines were readily separable by chromatography. bham.ac.uk Similarly, the use of (S)-1-phenylethanamine as a chiral auxiliary in the reaction with a 2-(iodomethyl)azetidine derivative resulted in a separable mixture of diastereomers. bham.ac.uk

A summary of representative chiral auxiliary approaches is presented below.

| Chiral Auxiliary | Target Precursor | Key Reaction Step | Diastereoselectivity | Reference |

| (R)-2-Phenylglycine | (3S,4S)-Azetidin-2-one | Ester enolate-imine condensation | >97% d.e. | scispace.com |

| Methyl Benzylamine | Azetidine-2-carboxylic acid | Intramolecular nucleophilic substitution | 1.1:0.9 | bham.ac.uk |

| (S)-1-Phenylethanamine | N-Substituted this compound | Nucleophilic substitution | 1:1 | bham.ac.uk |

Asymmetric cyclization reactions establish the chiral centers of the ring in a single, stereocontrolled step, often employing a chiral catalyst.

A method for the stereoselective synthesis of N-sulfinyl and N-sulfonyl azetidines involves an initial imino-aldol reaction between an ester enolate and a non-racemic N-sulfinyl aldimine to create a β-amino ester. rsc.org This intermediate, possessing defined stereocenters, is then reduced and cyclized under basic conditions (e.g., TsCl/KOH) to yield the corresponding non-racemic azetidine with high stereoselectivity. rsc.org

Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes provides a stereospecific route to 2-(hydroxymethyl)azetidines. consensus.app The reaction conditions determine the outcome, allowing for the selective formation of either the azetidine or the isomeric pyrrolidin-3-ol. The resulting chiral 2-(hydroxymethyl)azetidines are direct precursors to azetidine-2-carboxylic acids via oxidation. consensus.app

Modern catalytic methods, such as the asymmetric Heck reaction, also offer powerful tools for constructing chiral heterocycles. rsc.org These intramolecular cyclizations, catalyzed by palladium or nickel complexes with chiral ligands, can create carbo- and heterocyclic systems with one or more stereocenters. rsc.org

Ring-Forming Reactions for Azetidine Core Construction

The inherent ring strain of the four-membered azetidine system makes its construction challenging, often competing with other reaction pathways. bham.ac.ukacs.org Consequently, a variety of strategies have been devised to favor the formation of the azetidine core.

The electrophile-mediated cyclization of homoallylamines is an effective method for constructing the azetidine ring. bham.ac.ukthieme-connect.de A prominent example is the iodocyclization of homoallylamines, which proceeds at room temperature to stereoselectively yield functionalized 2-(iodomethyl)azetidine derivatives in high yields. nih.govresearchgate.netresearchgate.net The resulting iodomethyl group is a versatile handle for further functionalization, such as reaction with primary or secondary amines to produce this compound derivatives. nih.govresearchgate.net It is noteworthy that at elevated temperatures (e.g., 50 °C), this reaction can lead to the formation of 3-iodopyrrolidines via thermal isomerization of the initially formed azetidine. nih.govresearchgate.net

Selenium-induced cyclization of homoallylbenzylamines has also been reported to produce 1,2,4-trisubstituted azetidines, although often as a mixture with the corresponding pyrrolidine. bham.ac.uk

The table below summarizes findings on the iodine-mediated cyclization of various homoallylamines.

| Homoallylamine Substrate (R1, R2) | Product | Yield | Azetidine:Pyrrolidine Ratio | Reference |

| R1=Ph, R2=Bn | cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine | 85% | >95:5 | researchgate.net |

| R1=4-MeO-Ph, R2=Bn | Corresponding cis-azetidine | 75% | >95:5 | researchgate.net |

| R1=4-NO2-Ph, R2=Bn | Mixture | 70% | 75:25 | researchgate.net |

| R1=2-NO2-Ph, R2=Bn | Mixture | 75% | 75:25 | researchgate.net |

The reductive cyclization of γ-haloalkyl-imines is a well-established method for synthesizing N-substituted azetidines. bham.ac.ukclockss.org In this approach, a γ-haloalkyl-imine is treated with a reducing agent, such as sodium borohydride (B1222165). bham.ac.uk The reduction of the imine to a secondary amine is followed by an intramolecular nucleophilic substitution, where the newly formed amine displaces the halide to form the azetidine ring in high yield. bham.ac.uk This method avoids the potential for elimination reactions that can occur when cyclizing γ-haloamines under basic conditions. acs.org

[2+2] cycloaddition reactions are a powerful and direct means of forming four-membered rings. rsc.orgmagtech.com.cn The Staudinger synthesis, involving the cycloaddition of a ketene (B1206846) and an imine, is a classic method for producing azetidin-2-ones (β-lactams). researchgate.netmdpi.com The ketene is often generated in situ from an acyl chloride and a tertiary amine. mdpi.com The resulting β-lactam can then be reduced to the corresponding azetidine using reagents like diborane (B8814927) or lithium aluminum hydride. acs.org The stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction. acs.org

Photochemical [2+2] cycloadditions, known as aza Paternò–Büchi reactions, offer another route to the azetidine core. rsc.org This reaction involves the photocycloaddition of an imine and an alkene. rsc.org Recent advances have enabled these reactions to proceed using visible light, for example, in the intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes, broadening the applicability of this method for creating highly functionalized azetidines. nih.govspringernature.com

The choice of reactants in [2+2] cycloadditions dictates the product. For instance, the reaction of imines with alkynes can lead to 2-azetines, which are unsaturated precursors that can be reduced to azetidines. nih.gov

| Reaction Type | Reactants | Product | Key Features | Reference(s) |

| Staudinger Synthesis | Ketene + Imine | Azetidin-2-one (B1220530) (β-Lactam) | Versatile, often high-yielding; product requires reduction. | researchgate.netmdpi.com |

| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical; can be regio- and stereoselective. | rsc.org |

| Visible-Light Photocycloaddition | Oxime + Alkene | Azetidine | Uses visible light energy transfer; good for functionalized scaffolds. | springernature.com |

| Imine-Alkyne Cycloaddition | Imine + Alkyne | 2-Azetine | Forms unsaturated azetidine precursor. | nih.gov |

Intramolecular Nucleophilic Displacement Strategies

A fundamental and widely employed method for the synthesis of the azetidine ring is through intramolecular nucleophilic displacement. thieme-connect.denih.gov This strategy typically involves a γ-substituted amine where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center to form the four-membered ring.

A common approach involves the cyclization of γ-haloamines. thieme-connect.de In this method, a primary or secondary amine attacks a carbon atom bearing a halogen atom (e.g., bromine or iodine) at the γ-position. The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. youtube.com The success of this cyclization depends on several factors, including the nature of the leaving group, the substitution pattern on the carbon chain, and the reaction conditions.

Another variation of this strategy is the intramolecular aminolysis of epoxides. nih.govfrontiersin.org For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to be a highly regioselective method for constructing the azetidine ring. nih.govfrontiersin.org This reaction proceeds via a 4-exo-tet cyclization, where the amine attacks the C3 position of the epoxide. frontiersin.org

The choice of leaving group is critical. Besides halogens, other leaving groups such as mesylates and tosylates are also effective in promoting the intramolecular cyclization. thieme-connect.deyoutube.com The formation of the azetidine ring via intramolecular nucleophilic substitution is a key step in the synthesis of various substituted azetidine derivatives. bham.ac.uk

Functionalization and Derivatization of this compound

Once the azetidine core is formed, further functionalization and derivatization of this compound open up avenues to a wide array of complex molecules with potential biological activity. rsc.orgsemanticscholar.org

Reductive Amination Reactions

Reductive amination is a powerful tool for introducing substituents onto the primary amine of this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. synplechem.comorganic-chemistry.org

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for achieving high yields and selectivity, especially in the presence of other reducible functional groups. For example, reacting this compound with formaldehyde (B43269) under hydrogenation conditions using catalysts like Pd/C or Raney Ni is a method for its dimethylation.

| Reactants | Reducing Agent/Catalyst | Product |

| This compound, Aldehyde/Ketone | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | N-substituted this compound |

| This compound, Formaldehyde | Pd/C or Raney Ni | N,N-dimethylthis compound |

Nucleophilic Substitution Reactions

The primary amine of this compound is a potent nucleophile and can readily participate in nucleophilic substitution reactions. ksu.edu.sayoutube.com This allows for the introduction of a wide variety of functional groups and molecular scaffolds.

For instance, reacting this compound with alkyl halides or other electrophiles can lead to the formation of N-alkylated or N-acylated derivatives. masterorganicchemistry.com The reaction of 2-(chloromethyl)azetidine with dimethylamine (B145610) in a polar aprotic solvent like DMF at elevated temperatures is an example of a nucleophilic substitution to produce 1-(azetidin-2-yl)-N,N-dimethylmethanamine. The azide (B81097) ion (N₃⁻) is a particularly effective nucleophile for SN2 reactions, offering a pathway to introduce an azido (B1232118) group which can be further transformed. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Solvent | Product |

| 2-(chloromethyl)azetidine | Dimethylamine | DMF | 1-(azetidin-2-yl)-N,N-dimethylmethanamine |

| Alkyl Halide | Azide Ion | - | Alkyl Azide |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties onto the this compound framework is a common strategy in drug design to explore new chemical space and modulate pharmacological properties. openmedicinalchemistryjournal.comwiley-vch.de This can be achieved through various synthetic methods.

One approach involves the reaction of the primary amine with a heterocyclic compound containing a suitable electrophilic site. For example, coupling with activated heterocyclic systems or through transition metal-catalyzed cross-coupling reactions can be employed. The introduction of moieties like pyrazole, imidazole, triazole, and indole (B1671886) has been reported. mdpi.com

Synthesis of Azetidine-Containing Amino Acids

Azetidine-containing amino acids are non-proteinogenic amino acids that can be incorporated into peptides to induce specific conformational constraints. Recent studies have focused on the synthesis of new heterocyclic amino acid derivatives that incorporate azetidine rings. mdpi.com A common strategy involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com This approach has been utilized to synthesize a variety of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

Synthesis of Azetidine-Triazole Derivatives

The "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction can be applied to azetidine derivatives to create azetidine-triazole conjugates.

For instance, an azido-azetidine intermediate can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding azetidine-triazole derivative. bham.ac.uk This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The synthesis of azetidine triazole derivatives has been reported with yields ranging from 46% to 59%. bham.ac.uk

Medicinal Chemistry and Pharmacological Applications of Azetidin 2 Ylmethanamine Derivatives

Role as a Key Building Block in Pharmaceutical Development

The azetidine (B1206935) moiety is considered a "privileged scaffold" in drug discovery due to its ability to impart favorable pharmacological properties. researchgate.net Its incorporation into bioactive molecules has been shown to improve metabolic stability and aqueous solubility while providing structural rigidity. researchgate.net

Design of Bioactive Molecules

Azetidin-2-ylmethanamine and its related structures serve as versatile building blocks for creating diverse molecular architectures. enamine.net The ability to functionalize the azetidine ring allows for its incorporation into larger, more complex molecules, thereby enabling the synthesis of compound libraries for drug discovery programs. enamine.net This approach is a cornerstone of fragment-based drug design, a strategy that has become a new paradigm in the search for novel drug candidates. enamine.net The defined three-dimensional structure of the azetidine ring helps to orient attached molecular fragments in a precise spatial arrangement, which is crucial for effective interaction with biological targets. enamine.net

Conformational Rigidity in Drug Design

One of the most significant advantages of the azetidine scaffold is its conformational rigidity. researchgate.netambeed.com Unlike more flexible aliphatic chains, the four-membered ring restricts the number of possible conformations a molecule can adopt. enamine.net This pre-organization of the molecule can lead to a more favorable binding event with its biological target. enamine.net

The thermodynamic benefit of this rigidity can be understood in terms of entropy. When a flexible molecule binds to a receptor, it loses a significant amount of conformational entropy, which is energetically unfavorable. By starting with a more rigid molecule like an azetidine derivative, the entropic penalty of binding is reduced. enamine.net This can result in higher binding affinity and, consequently, greater potency of the drug candidate. enamine.net This principle makes conformationally restricted molecules, including azetidine derivatives, particularly useful for in silico screening methods, as their predictable shapes lead to more reproducible results. enamine.net

Investigation in Neurological Disorders

Derivatives of azetidine have shown promise in the development of treatments for central nervous system disorders. nih.gov Their unique structural properties allow them to interact with specific biological targets within the brain, offering potential therapeutic avenues for complex neurological conditions.

Interaction with Specific Receptors in the Brain

A notable example of an azetidine derivative investigated for neurological disorders is Edonerpic Maleate, also known as T-817MA. nih.gov This compound has been studied for its neuroprotective effects and potential application in treating Alzheimer's disease. nih.govnih.gov Research indicates that T-817MA's mechanism of action may involve the sigma-1 receptor, a protein implicated in various cellular functions and neuroprotection. nih.govresearchgate.net T-817MA has a high affinity for the sigma-1 receptor and its protective effects against certain neurotoxic insults can be reversed by a sigma-1 receptor antagonist. researchgate.net

Furthermore, studies have shown that azetidine derivatives can be designed as potent inhibitors of gamma-aminobutyric acid (GABA) uptake. nih.gov Specifically, Azetidin-2-ylacetic acid derivatives have demonstrated high potency at the GAT-1 transporter, a key protein involved in regulating GABA levels in the brain. nih.gov By inhibiting GABA reuptake, these compounds can enhance GABAergic neurotransmission, a mechanism relevant to treating conditions like epilepsy and anxiety.

| Compound | Target/Mechanism | Potential Application |

|---|---|---|

| Edonerpic Maleate (T-817MA) | Sigma-1 Receptor Agonist nih.govresearchgate.net | Alzheimer's Disease nih.gov |

| Azetidin-2-ylacetic acid derivatives | GABA Uptake Inhibition (GAT-1) nih.gov | Epilepsy, Anxiety |

Anticancer Research and Mechanisms

The azetidine scaffold is also a component of various compounds investigated for their anticancer properties. medwinpublishers.comcymitquimica.com The rigid structure can serve as a core element for designing inhibitors that target key pathways involved in cancer cell proliferation and survival.

ErbB Pathway Inhibition (EGFR and HER2)

The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are critical targets in oncology. Research has explored the potential of azetidinone (a derivative of azetidine) compounds as inhibitors of EGFR. researchgate.netchula.ac.th

In one study, novel azetidinone derivatives were synthesized and evaluated for their anti-lung cancer activity through EGFR inhibition. chula.ac.th Molecular docking analyses confirmed that these compounds could interact with the EGFR tyrosine kinase enzyme. chula.ac.th Certain derivatives exhibited significant activity against lung cancer cells, suggesting that the azetidinone scaffold can be a promising starting point for developing new EGFR inhibitors. researchgate.netchula.ac.th

Bruton's Tyrosine Kinase (BTK) Pathway Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell proliferation, differentiation, and survival. nih.govnih.gov The inhibition of BTK has emerged as a promising therapeutic strategy for various B-cell malignancies and autoimmune diseases. nih.govmdpi.com Small-molecule inhibitors targeting BTK have been developed to selectively block its activity, thereby disrupting the downstream signaling cascades that promote cell growth and survival. mdpi.com

Several BTK inhibitors have received regulatory approval for the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). mdpi.com These inhibitors can be broadly categorized into covalent and non-covalent inhibitors. Covalent inhibitors, such as ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923), form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. mdpi.com Non-covalent inhibitors, like pirtobrutinib, bind to BTK through reversible interactions and have shown efficacy in patients who have developed resistance to covalent inhibitors. mdpi.com

The development of next-generation BTK inhibitors has focused on improving selectivity and reducing off-target effects, which can lead to adverse events. mdpi.comyoutube.com For instance, acalabrutinib and zanubrutinib exhibit greater selectivity for BTK over other kinases compared to ibrutinib, resulting in a more favorable safety profile. mdpi.comyoutube.com

| BTK Inhibitor | Type | Mechanism of Action | Selectivity |

|---|---|---|---|

| Ibrutinib | Covalent | Forms a covalent bond with Cys481 in the BTK active site. | Less selective, with off-target effects on other kinases. |

| Acalabrutinib | Covalent | Forms a covalent bond with Cys481 in the BTK active site. mdpi.com | More selective for BTK than Ibrutinib. mdpi.com |

| Zanubrutinib | Covalent | Forms a covalent bond with Cys481 in the BTK active site. | More selective for BTK than Ibrutinib. youtube.com |

| Pirtobrutinib | Non-covalent | Binds reversibly to the BTK active site. mdpi.com | Highly selective for BTK. mdpi.com |

| Remibrutinib | Covalent | Potent oral inhibitor with an IC50 of 1 nM. mdpi.com | Highly effective. mdpi.com |

| Tirabrutinib | Covalent | Oral inhibitor with an IC50 of 6.8 nM, able to cross the blood-brain barrier. mdpi.com | Selective for BTK. mdpi.com |

| Fenebrutinib | Non-covalent | Oral inhibitor with Ki values of 0.91-12.6 nM for wild-type and mutant BTK. mdpi.com | Highly effective and specific. mdpi.com |

Tubulin Polymerization Inhibition

Azetidin-2-one (B1220530) derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division. nih.govnih.gov By disrupting the assembly of microtubules, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. nih.govnih.govnih.gov

One area of research has focused on designing analogs of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor, by replacing its ethylene (B1197577) bridge with a β-lactam (2-azetidinone) scaffold. nih.gov This modification aims to create more stable and potent anticancer agents. For instance, a series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877), 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues of CA-4 were synthesized and evaluated for their ability to inhibit tubulin assembly. nih.gov

Studies have shown that certain chiral azetidin-2-ones can disrupt tubulin polymerization and suppress angiogenesis. nih.gov For example, a chiral fluorinated azetidin-2-one, compound 18 , exhibited potent activities against five cancer cell lines, with IC50 values ranging from 1.0 to 3.6 nM. nih.gov Further mechanistic studies revealed that this compound works by disrupting tubulin polymerization. nih.gov

Molecular docking studies have supported the hypothesis that these azetidin-2-one derivatives interact with the colchicine-binding site on tubulin. nih.gov This interaction destabilizes tubulin's dynamic equilibrium, leading to the inhibition of microtubule formation, mitotic arrest, and ultimately, apoptosis. researchgate.net

Induction of Apoptosis

Azetidin-2-one derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.netnih.gov This pro-apoptotic activity is a key mechanism behind their potential as anticancer agents.

Several studies have shown that these compounds can trigger apoptosis through different pathways. For instance, some azetidin-2-one derivatives have been found to induce apoptosis by activating caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Microarray and molecular analyses of one such derivative, compound 6 , revealed its involvement in the overexpression of genes related to cytoskeleton regulation and apoptosis. nih.gov

Other derivatives, such as 3-hydroxy-1,4-diaryl-2-azetidinones, induce apoptosis through the activation of AMP-activated protein kinase (AMPK) in colon cancer. researchgate.netresearchgate.net In breast cancer, 3-methoxy-β-lactams have been shown to decrease the activity of AKT kinase, a key component of a cell survival pathway. researchgate.netresearchgate.net

Furthermore, piperazine-modified azetidinone derivatives have been found to suppress proliferation and migration in human cervical cancer HeLa cells by inducing apoptosis through oxidative stress-mediated intrinsic mitochondrial pathways. researchgate.net Immunofluorescence staining has confirmed that certain β-lactams cause mitotic catastrophe by targeting tubulin, leading to the regulation of pro-apoptotic and anti-apoptotic proteins and subsequent apoptosis. researchgate.net

Cell Cycle Arrest (G2/M Phase)

Azetidin-2-one derivatives have been shown to exert their antiproliferative effects by arresting the cell cycle at the G2/M phase. nih.govnih.gov This phase is a critical checkpoint for cell division, and its disruption can lead to mitotic catastrophe and apoptosis.

Flow cytometry analysis has demonstrated that compounds such as 9q , a novel 3-(prop-1-en-2-yl)azetidin-2-one analog of combretastatin A-4, can arrest MCF-7 breast cancer cells in the G2/M phase. nih.gov This arrest is a direct consequence of the compound's ability to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle.

Similarly, a chiral fluorinated azetidin-2-one, compound 18 , was found to block the cell cycle in the G2/M phase as part of its mechanism of action. nih.gov This compound exhibited potent antitumor activity against a range of cancer cell lines, further highlighting the importance of G2/M arrest in the therapeutic potential of azetidin-2-one derivatives. nih.gov The ability of these compounds to halt cell division at this specific phase makes them promising candidates for the development of new anticancer drugs.

Angiogenesis Suppression

Certain chiral azetidin-2-ones have been found to suppress angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. nih.govnih.gov By inhibiting angiogenesis, these compounds can effectively starve tumors of the nutrients and oxygen they need to survive and proliferate.

Research has shown that chiral azetidin-2-ones can disrupt tubulin polymerization, which not only affects cell division but also plays a role in endothelial cell function and vessel formation. nih.gov A specific chiral fluorinated azetidin-2-one, compound 18 , demonstrated the ability to suppress angiogenesis as part of its multifaceted antitumor activity. nih.gov This compound's mechanism of action includes the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis, and ultimately, the inhibition of tumor growth in xenograft mouse models with low toxicity. nih.gov The anti-angiogenic properties of these derivatives, combined with their other anticancer effects, make them promising leads for the development of novel cancer therapies.

Antimicrobial and Antifungal Activity

Azetidin-2-one derivatives have been a subject of interest for their potential antimicrobial and antifungal activities. orientjchem.orgptfarm.plresearchgate.net The four-membered β-lactam ring is a key structural feature of many widely used antibiotics. tandfonline.com

Various synthesized azetidin-2-one derivatives have been screened for their activity against a range of bacterial and fungal strains. For example, a series of azetidin-2-one fused 2-chloro-3-formyl quinoline (B57606) derivatives showed moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans. orientjchem.org

In another study, a series of 2-azetidinone derivatives were synthesized and evaluated for their in vitro antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. ptfarm.plnih.gov While none of the synthesized compounds were found to be more potent than the standard drugs norfloxacin (B1679917) and fluconazole, some derivatives exhibited notable activity against specific microbes. ptfarm.pl For instance, compound 7 was the most potent against B. subtilis, compound 9 against S. aureus and C. albicans, and compound 14 against E. coli and A. niger. ptfarm.pl

The antimicrobial potential of azetidin-2-one derivatives often depends on the nature and position of substituents on the azetidine ring. mdpi.com For example, the presence of electron-withdrawing groups like nitro and chloro on a 4-aryl group has been associated with enhanced antibacterial, antifungal, and antitubercular activities. mdpi.com

Interference with Bacterial Cell Wall Biosynthesis (β-Lactam Analogs)

The primary mechanism of action for many β-lactam antibiotics is the inhibition of bacterial cell wall synthesis. tandfonline.com These antibiotics interfere with the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall that provides structural integrity. nih.gov

β-Lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are transpeptidases essential for cross-linking the peptidoglycan chains. tandfonline.com This inhibition leads to a weakened cell wall and ultimately, cell lysis.

Azetidinimines, which are imino-analogues of β-lactams, have been developed as non-covalent inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. chemrxiv.orgnih.gov These compounds have shown the ability to inhibit a broad spectrum of β-lactamases, including carbapenemases from classes A, B, and D. chemrxiv.orgnih.gov By neutralizing these resistance enzymes, azetidinimine derivatives can potentially restore the efficacy of existing β-lactam antibiotics. nih.gov

| Compound Name/Class | Target Organism/Cell Line | Observed Activity |

|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate to good antibacterial and antifungal activity. orientjchem.org |

| Compound 7 (2-azetidinone derivative) | B. subtilis | Most potent antimicrobial agent in its series. ptfarm.pl |

| Compound 9 (2-azetidinone derivative) | S. aureus, C. albicans | Most potent antimicrobial agent in its series. ptfarm.pl |

| Compound 14 (2-azetidinone derivative) | E. coli, A. niger | Most potent antimicrobial agent in its series. ptfarm.pl |

| Azetidinimines | β-lactamase producing bacteria | Broad-spectrum inhibition of β-lactamases. chemrxiv.orgnih.gov |

Enzyme Inhibition in Microbial Pathways

Azetidin-2-one, or β-lactam, derivatives have historically been a cornerstone of antibacterial therapy. bepls.com The strained four-membered ring of these compounds is crucial for their mechanism of action, which involves the irreversible inhibition of bacterial cell wall transpeptidases. jmchemsci.com While much of the focus has been on β-lactam antibiotics like penicillins and cephalosporins, research into other azetidine derivatives continues to yield compounds with significant antimicrobial potential.

Novel series of 2-azetidinone derivatives have been synthesized and evaluated for their in vitro antimicrobial activities against a range of bacterial and fungal strains. For instance, a series of 2-azetidinone derivatives synthesized from hippuric acid demonstrated that N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide was a particularly potent antimicrobial agent. nih.gov

Furthermore, a series of novel nitroazetidines were designed as potential antimicrobial agents. While inactive against fungi and Gram-negative bacteria, many of these compounds showed potent activity against Gram-positive bacteria, including Enterococcus faecalis and multiple strains of Staphylococcus aureus. The most potent compound, 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine, exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, which is comparable to the antibiotic norfloxacin (MIC of 1-2 µg/mL). semanticscholar.org

The antimicrobial activity of azetidine derivatives is often dependent on the nature and position of substituents on the azetidine ring. Studies have shown that the presence of specific aryl groups can significantly influence the antibacterial and antifungal properties of these compounds. semanticscholar.orgresearchgate.net For example, in one study, the substitution pattern on the 4-aryl group of a series of azetidine-containing compounds directly correlated with their in vitro antitubercular, antibacterial, and antifungal activities, with the following trend observed: NO2 > Cl > Br > OH >> OCH3 > CH3. semanticscholar.org

Enzyme Inhibition and Receptor Binding Studies

The rigid structure of the azetidine ring makes it an attractive scaffold for designing ligands that can bind with high affinity and selectivity to enzyme active sites and receptors. enamine.net Azetidine derivatives have been investigated as inhibitors of various enzymes and as ligands for several receptors.

One area of investigation is their role as GABA uptake inhibitors. A study on azetidine derivatives as conformationally constrained GABA and β-alanine analogs revealed their potential to inhibit GABA transporters (GATs). Specifically, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed the highest potency at GAT-1, with IC50 values of 2.83 µM and 2.01 µM, respectively. drugbank.comnih.gov

In the realm of cancer research, azetidine-based compounds have been identified as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell survival and proliferation. Certain azetidine amides were found to selectively inhibit STAT3 over other STAT proteins, with IC50 values in the sub-micromolar range. acs.orgnih.gov Mass spectrometry studies confirmed that these compounds covalently bind to cysteine residues within the STAT3 protein. nih.gov

Furthermore, azetidine derivatives have been developed as antagonists for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor implicated in inflammatory responses. Through multi-parametric optimization, compounds with nanomolar potency on the receptor and excellent pharmacokinetic profiles were identified. researchgate.net

The binding characteristics of azetidine analogs have also been explored at nicotinic acetylcholine (B1216132) receptors. A radiolabeled azetidine analogue of nicotine, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, demonstrated high affinity for these receptors in rat brain membranes, with Kd values of 7 x 10-11 M and 1.7 x 10-9 M. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The discovery of two COX isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The development of selective COX-2 inhibitors has largely focused on diaryl heterocycles. nih.gov While specific research on this compound derivatives as selective COX-2 inhibitors is limited, the structural features of the azetidine ring suggest its potential as a scaffold for designing such inhibitors. The conformational rigidity of the azetidine ring could be exploited to achieve selective binding to the active site of COX-2. enamine.net

Structure-activity relationship (SAR) studies of various classes of COX-2 inhibitors have highlighted the importance of specific pharmacophoric features, such as a sulfonamide or methylsulfonyl group, for selective inhibition. nih.gov Future design of this compound derivatives could incorporate these moieties to explore their potential as selective COX-2 inhibitors. The exploration of novel scaffolds for COX-2 inhibition is an active area of research, driven by the need for safer anti-inflammatory agents. mdpi.com

Potential Applications in Schizophrenia Treatment

The treatment of schizophrenia primarily involves antipsychotic medications that modulate dopaminergic and serotonergic pathways in the brain. The azetidine scaffold has been incorporated into molecules targeting the central nervous system. nih.gov

While direct studies on this compound derivatives for schizophrenia are not extensively reported, related azetidine compounds have shown activity at CNS targets. For example, azetidine analogs have been synthesized and evaluated as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a key protein in the storage and release of dopamine (B1211576). Inhibition of VMAT2 is a therapeutic strategy for hyperdopaminergic conditions.

The development of CNS-focused chemical libraries often includes scaffolds like azetidine due to their favorable physicochemical properties for brain penetration. nih.gov The synthesis and profiling of diverse azetidine-based scaffolds have demonstrated their potential for generating lead-like compounds for CNS drug discovery. nih.gov Given the importance of modulating dopamine and other neurotransmitter systems in schizophrenia, the exploration of this compound derivatives as novel antipsychotic agents warrants further investigation.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a molecule containing an azetidine (B1206935) ring, might interact with a biological target, typically a protein. These in-silico techniques are fundamental in drug discovery for identifying potential therapeutic agents. For instance, various studies have successfully used molecular docking to evaluate azetidin-2-one (B1220530) derivatives as potential anti-proliferative agents by simulating their binding to targets like the epidermal growth factor receptor (EGFR). dergipark.org.trresearchgate.net The goal is to predict the preferred orientation of the ligand when bound to a receptor to form a stable complex. mdpi.com

Table 1: Molecular Docking Studies of Azetidine Derivatives

| Compound Class | Target Protein | Key Findings | Reference |

| Azetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | Identified compounds with binding affinities superior to the reference ligand, erlotinib. | dergipark.org.trresearchgate.netscribd.com |

| Azetidin-2-one-based analogues | Tubulin (Colchicine site) | Showed high binding affinity, suggesting potential as anticancer agents. | researchgate.net |

| Diphenyl-azetidin-2-one scaffold | Histone Deacetylase (HDAC6/HDAC8) | Revealed nanomolar inhibition potency, indicating a dual inhibitory profile. | nih.gov |

Ligand-Target Interactions

The specific interactions between a ligand and its target are key to its biological activity. Docking studies on azetidine derivatives have elucidated these interactions in detail. For example, in the active site of the EGFR, azetidin-2-one derivatives were shown to form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, mimicking the binding of known inhibitors. researchgate.netscribd.com Similarly, azetidinone-based combretastatin (B1194345) analogues designed to target tubulin showed significant binding affinity at the colchicine (B1669291) site, a known target for anti-cancer drugs. researchgate.net The stability and nature of these interactions are critical for the ligand's potency and are a primary focus of computational analysis. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For azetidine-containing molecules, SAR studies have been crucial in optimizing their therapeutic potential. Research on azetidine-containing dipeptides as inhibitors of the human cytomegalovirus (HCMV) revealed specific structural requirements for activity. nih.gov These studies demonstrated that substitutions at the N- and C-terminus and the nature of the side-chains were critical for antiviral efficacy. nih.gov The conformationally restricted nature of the azetidine ring itself was found to influence the molecule's activity. nih.gov Similarly, SAR studies on azetidine-based inhibitors of purine (B94841) nucleoside phosphorylase (PNP) have shown that even without complex stereochemistry, these analogues can be potent inhibitors. nih.gov

Table 2: Key Findings from SAR Studies of Azetidine Derivatives

| Compound Series | Target | Key Structural Requirements for Activity | Reference |

| Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | Benzyloxycarbonyl group at N-terminus, aliphatic C-terminal side-chain, and specific substitutions at the C-carboxamide group. | nih.gov |

| Azetidine analogues of DADMe-immucillins | Purine Nucleoside Phosphorylase (PNP) | The core azetidine structure, despite lacking stereochemical complexity, was sufficient for potent inhibition. | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and energetics of molecules. dntb.gov.ua These methods can calculate a wide range of molecular properties from the ground up, based on the principles of quantum mechanics. escholarship.org For complex molecules, these calculations can elucidate properties that are difficult or impossible to measure experimentally. nih.gov

Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Quantum chemical calculations are used to map out reaction pathways, identify intermediates, and calculate the energies of transition states. For instance, the mechanism of the Staudinger cycloaddition to form azetidin-2-ones (β-lactams) has been a subject of both experimental and theoretical investigation to clarify the stepwise versus concerted nature of the reaction. mdpi.com Similarly, the ring-opening reactions of azetidin-2-ones with amines to form 3-arylaminopropionamide derivatives can be studied computationally to understand the nucleophilic attack and subsequent bond cleavage. rsc.org

Transition State Analysis

The transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction. Analyzing this state is crucial for understanding reaction rates and mechanisms. Quantum chemistry allows for the direct calculation of the geometry and energy of transition states. Furthermore, this knowledge can be used to design potent enzyme inhibitors. Azetidine-based compounds have been developed as "transition state analogue inhibitors" for enzymes like N-ribosyl hydrolases. nih.gov These molecules are designed to mimic the geometry of the transition state of the enzymatic reaction, allowing them to bind to the enzyme's active site with extremely high affinity, thus blocking its function. nih.gov

Prediction of Catalytic Activity

Theoretical calculations can predict the efficiency and selectivity of catalysts. By modeling the catalytic cycle, researchers can understand how a catalyst facilitates a reaction and predict which catalyst will perform best. For example, DFT calculations can be used to investigate the electronic properties of metal complexes and predict their catalytic activity. dntb.gov.ua While specific studies on Azetidin-2-ylmethanamine as a catalyst are not prevalent, computational methods are increasingly used to predict outcomes in asymmetric catalysis, such as enantioselectivity in reactions involving chiral ligands. nih.gov These predictive models can accelerate the discovery of new and efficient catalytic systems. nih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

Computational and theoretical studies are crucial for understanding the three-dimensional structure of molecules and how their specific spatial arrangement influences their interaction with biological targets. For azetidine-containing compounds, the inherent ring strain and the puckered nature of the four-membered ring lead to distinct conformational preferences that can significantly impact their biological activity. While specific detailed research findings on the conformational analysis of this compound are not extensively available in the public domain, the principles derived from studies of related azetidine derivatives can provide valuable insights.

The stereochemistry at the C2 position of the azetidine ring, as well as the conformational flexibility of the aminomethyl side chain, are expected to be critical determinants of the biological activity of this compound. The relative orientation of the substituent at the C2 position can be either cis or trans with respect to other substituents on the ring, leading to different diastereomers with potentially distinct biological profiles.

Key Principles of Conformational Analysis in Azetidine Derivatives:

The azetidine ring is not planar and can exist in puckered conformations. The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic factors. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to determine the relative energies of different conformers and the energy barriers for interconversion between them.

For derivatives of azetidine, such as azetidine-2,3-dicarboxylic acids, it has been demonstrated that the stereochemistry has a profound effect on their biological activity. For instance, the four stereoisomers of azetidine-2,3-dicarboxylic acid (L-trans, L-cis, D-trans, and D-cis) exhibit significantly different affinities for NMDA receptors. nih.govnih.gov The L-trans-isomer shows the highest affinity, highlighting the importance of the specific spatial arrangement of the carboxylic acid groups for receptor binding. nih.govnih.gov This underscores the principle that the rigid conformational constraint imposed by the azetidine ring, combined with the specific stereochemistry of its substituents, dictates the molecule's ability to fit into a biological target's binding site.

Stereochemical Impact on Biological Activity:

The chirality of azetidine derivatives is a key factor in their biological function. Different enantiomers of a chiral azetidine compound can have vastly different, and sometimes opposing, pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer.

In the case of this compound, the stereocenter at the C2 position would result in two enantiomers, (R)- and (S)-azetidin-2-ylmethanamine. It is highly probable that these enantiomers would display different biological activities. For example, in a study of 2-substituted piperazines, which are six-membered nitrogen heterocycles, the conformational preference of the substituent was found to be crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Molecular modeling studies confirmed that only the R enantiomers could bind effectively. nih.gov A similar dependence of activity on stereochemistry is expected for 2-substituted azetidines like this compound.

While specific data tables for the conformational analysis and biological activity of this compound stereoisomers are not available in the reviewed literature, the following table illustrates the kind of data that would be generated from such studies, based on findings for the related compound, azetidine-2,3-dicarboxylic acid, at NMDA receptors. nih.govnih.gov

Table 1: Illustrative Data on the Impact of Stereoisomerism on Receptor Affinity for Azetidine-2,3-dicarboxylic Acid Derivatives

| Stereoisomer | Receptor Affinity (K_i in µM) at NMDA Receptors |

| L-trans-Azetidine-2,3-dicarboxylic acid | 10 |

| D-cis-Azetidine-2,3-dicarboxylic acid | 21 |

| D-trans-Azetidine-2,3-dicarboxylic acid | 90 |

| L-cis-Azetidine-2,3-dicarboxylic acid | >100 |

This table is provided for illustrative purposes to demonstrate the impact of stereochemistry on biological activity in a related azetidine compound and is based on published data for azetidine-2,3-dicarboxylic acid. nih.govnih.gov

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of "Azetidin-2-ylmethanamine". They rely on the interaction of the molecule with electromagnetic radiation to generate spectra that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For "this compound," both ¹H (proton) and ¹³C NMR are fundamental for structural confirmation.

In a typical ¹H NMR spectrum, the protons on the azetidine (B1206935) ring and the aminomethyl group would exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. The integration of these signals corresponds to the number of protons in each environment. The coupling constants (J values) between protons on the azetidine ring are particularly important for establishing stereochemistry, with J-trans values often being smaller than J-cis values. ipb.pt

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every unique carbon atom. pressbooks.pub The signals for carbonyl carbons in related azetidin-2-one (B1220530) structures, for instance, appear far downfield (170–220 ppm). libretexts.org

Table 1: Expected NMR Data for this compound and Related Structures

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Ring CH₂ | 2.0 - 3.5 | Complex multiplets |

| ¹H | Ring CH | 3.5 - 4.5 | Multiplet |

| ¹H | CH₂-NH₂ | 2.5 - 3.0 | Singlet or multiplet |

| ¹H | NH₂ | 1.0 - 3.0 | Broad singlet |

| ¹³C | Ring CH₂ | 20 - 40 | |

| ¹³C | Ring CH | 50 - 65 |

Note: The data in this table represents expected ranges based on general principles and data from analogous azetidine structures. Specific values depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. savemyexams.com For "this compound," IR spectroscopy can confirm the presence of the amine (N-H) and aliphatic (C-H) functionalities. The spectra of related azetidin-2-one compounds prominently feature a strong absorption band for the β-lactam carbonyl group (C=O) in the range of 1650-1765 cm⁻¹. sciencescholar.usresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch (primary amine) | 3300 - 3500 | Medium (often two bands) |

| C-H | Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| N-H | Bend (primary amine) | 1590 - 1650 | Medium |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. nih.gov For "this compound" (molecular formula C₄H₁₀N₂), the molecular weight is 86.14 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺) at an m/z of 86, with a high-resolution instrument providing a more precise mass.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for "this compound" could include the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the azetidine ring. MS is also a critical detector for chromatographic techniques like GC-MS and LC-MS, where it is used to identify and confirm the structure of separated compounds. vt.edumdpi.com

Chromatographic Techniques

Chromatographic methods are essential for separating "this compound" from impurities, starting materials, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. hplc.eu For the analysis of aliphatic amines like "this compound," which lack a strong chromophore, pre-column derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. thermofisher.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com

The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). juniperpublishers.com The method's parameters, such as mobile phase composition, flow rate, and column temperature, are optimized to achieve efficient separation and accurate quantification. researchgate.net The retention time of the derivatized compound is a characteristic feature used for its identification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Amines can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and column interaction. vt.edu Therefore, derivatization is frequently necessary to increase their volatility and thermal stability. vt.edusciencetechindonesia.com Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or silylating agents are used to convert the polar amine groups into less polar, more volatile derivatives. mdpi.com

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) is used as a detector (GC-MS) for definitive identification based on the mass spectrum of the eluting compound. sciencetechindonesia.com

Flash Chromatography

Flash chromatography is a purification technique widely employed in organic synthesis for the rapid separation of compounds from complex mixtures. It operates on the principles of column chromatography but utilizes positive pressure to accelerate the flow of the mobile phase through the stationary phase, leading to faster and more efficient separations compared to traditional gravity-fed chromatography. This technique is particularly valuable in the context of this compound and its derivatives, where purification from reaction byproducts and starting materials is crucial for obtaining high-purity compounds for further research and development.

The separation in flash chromatography is based on the differential partitioning of the components of a mixture between a stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. The choice of the mobile phase, a solvent or a mixture of solvents, is critical and is determined by the polarity of the compounds to be separated. For azetidine derivatives, which can range from moderately polar to highly polar, common solvent systems include mixtures of a non-polar solvent like hexanes or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). For more polar compounds, a combination of dichloromethane and methanol is often utilized.

In the purification of this compound and its analogues, the basic nature of the amine functional group can lead to interactions with the acidic silanol (B1196071) groups on the surface of the silica gel. This can result in peak tailing and poor separation. To mitigate these effects, a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, is often added to the mobile phase. This deactivates the acidic sites on the silica gel, leading to improved peak shape and resolution.

The process of flash chromatography involves packing a column with the stationary phase, loading the crude sample onto the top of the column, and then eluting with the chosen mobile phase under pressure. The eluent is collected in fractions, and the composition of each fraction is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.

Research Findings in the Purification of Azetidine Derivatives

Several studies have documented the use of flash chromatography for the purification of a variety of azetidine-containing compounds. For instance, in the synthesis of novel azetidine analogs, flash chromatography with a mobile phase of hexane (B92381) and ethyl acetate was successfully used to purify a Cbz-protected diphenethyl azetidine derivative nih.gov. In another study focused on the synthesis of new azetidine amino acid derivatives, flash chromatography employing a hexane/ethyl acetate (4:1 v/v) eluent was used to isolate the desired products nih.gov.

The purification of N-Boc (tert-butyloxycarbonyl) protected azetidine derivatives is also commonly achieved using flash chromatography. For example, the purification of a bis-Boc diamine was accomplished using a hexane/ethyl acetate (75:15) solvent system nih.gov. The choice of an appropriate solvent system is guided by preliminary analysis using thin-layer chromatography (TLC), which helps in determining the optimal mobile phase composition for effective separation.

The following table summarizes representative conditions for the flash chromatographic purification of various azetidine derivatives as reported in the scientific literature. It is important to note that these conditions are specific to the compounds listed and may require optimization for the purification of this compound.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Detection Method | Reference |

|---|---|---|---|---|

| (±)-trans-1-Cbz-2,4-bis(2-phenylethyl)azetidine | Silica Gel | Hexane/Ethyl Acetate (24:1) | TLC | nih.gov |

| tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate | Silica Gel 60 Å | n-Hexane/Ethyl Acetate (4:1 v/v) | UV (254 nm) | nih.gov |

| tert-Butyl 3-hydroxy-3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate | Silica Gel 60 Å | n-Hexane/Ethyl Acetate (4:1 v/v) | UV (254 nm) | nih.gov |

| tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | Silica Gel 60 Å | n-Hexane/Ethyl Acetate (4:1 v/v) | UV (254 nm) | nih.gov |

| 3-(Dibenzo[b,d]furan-2-yl)-1-tosylazetidine | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (9:1) | UV (254 nm) or staining | rsc.org |

| 3-(4-Chlorophenyl)-1-tosylazetidine | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (8.5:1.5) | UV (254 nm) or staining | rsc.org |

Preclinical Research and Development

In Vitro Studies

In vitro studies are foundational to preclinical development, providing the initial assessment of a compound's biological effects at a cellular and molecular level.

Cytotoxicity assays are a critical first step in cancer research to determine a compound's ability to kill or inhibit the growth of cancer cells. mdpi.com These tests often measure the concentration of a substance required to inhibit the growth of 50% of a cell population (IC50). Derivatives of the azetidin-2-one (B1220530) core structure have demonstrated significant cytotoxic activity against various cancer cell lines.

For example, one study evaluated 16 azetidin-2-one derivatives, finding that several compounds exhibited high cytotoxic activity against B16F10 (mouse melanoma) and SiHa (human cervical cancer) cell lines. nih.gov Notably, compound 6 ([N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one]) showed high selectivity for neoplastic cells. nih.gov The cytotoxic effects of these compounds were found to be linked to the induction of apoptosis, or programmed cell death. nih.gov Other research into different azetidin-2-one derivatives demonstrated a reduction in the proliferation of HCT116 (colorectal) and U937 (leukemia) cells after 48 hours of treatment. nih.gov

Table 1: Cytotoxicity of Azetidin-2-one Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Azetidin-2-one derivatives (e.g., Compound 6) | SiHa (Cervical Cancer) | Cytotoxic activity observed | nih.gov |

| Azetidin-2-one derivatives (e.g., Compound 6) | B16F10 (Melanoma) | Cytotoxic activity and apoptosis induction | nih.gov |

| Diphenyl-azetidin-2-one scaffold | HCT116 (Colorectal Cancer) | Reduced proliferation | nih.gov |

| Diphenyl-azetidin-2-one scaffold | U937 (Leukemia) | Reduced proliferation | nih.gov |

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Assays are designed to measure how a compound interferes with an enzyme's activity. Azetidine-based compounds have been investigated as potent enzyme inhibitors.

In one study, molecules based on a diphenyl-azetidin-2-one structure were developed as dual inhibitors of histone deacetylase enzymes hHDAC6 and hHDAC8, which are valuable therapeutic targets in oncology. nih.gov Several of these compounds displayed nanomolar inhibition potency against both hHDAC6 and hHDAC8 isoforms. nih.gov The selectivity of these compounds was confirmed by their low inhibitory effect on other enzymes like hHDAC1 and hHDAC10. nih.gov This targeted inhibition demonstrates the potential for developing highly specific therapeutic agents from the azetidine (B1206935) scaffold.

Table 2: Enzyme Inhibition Profile of Azetidin-2-one Derivatives

| Compound Class | Target Enzyme | Potency | Selectivity | Reference |

|---|---|---|---|---|

| Diphenyl-azetidin-2-one scaffold | hHDAC6 | Nanomolar | Low inhibition against hHDAC1 and hHDAC10 | nih.gov |

| hHDAC8 | Nanomolar |

Receptor binding assays are used to determine if and how well a compound binds to a specific biological receptor. nih.govmerckmillipore.com This interaction can either activate or block the receptor's function, leading to a therapeutic effect.

A class of azetidine derivatives has been successfully developed as potent antagonists for the free fatty acid receptor 2 (FFA2), also known as GPR43. nih.gov FFA2 is a G-protein coupled receptor involved in mediating inflammatory responses. nih.gov Through optimization, researchers identified azetidine compounds with nanomolar potency on the receptor. The lead compound from this series, GLPG0974 , was able to strongly inhibit acetate-induced neutrophil migration in vitro, supporting its development as an anti-inflammatory agent. nih.gov

In Vivo Models

Following promising in vitro results, compounds are tested in in vivo models to evaluate their efficacy and effects within a complex living system.

Xenograft models are a cornerstone of preclinical cancer research. These models involve implanting human tumor cells or tissues into immunocompromised mice, allowing for the study of tumor growth and the evaluation of anticancer therapies in a living organism. nih.govnih.gov

While specific in vivo data for Azetidin-2-ylmethanamine is not detailed in the provided context, the strong in vitro cytotoxic and enzyme inhibition activities of related azetidine compounds make them candidates for evaluation in such models. nih.govnih.gov The typical goal of these studies is to assess whether a compound can inhibit tumor growth compared to a control group. dsmc.or.kr For example, studies on other potential cancer therapeutics have shown that a combination treatment can significantly inhibit tumor growth compared to control groups or single-agent treatments. dsmc.or.kr The efficacy of a test compound in a xenograft model is often measured by tracking tumor volume over time and analyzing molecular markers of tumor progression, such as the reduction of growth-related proteins. nih.govdsmc.or.kr The successful demonstration of tumor growth inhibition in a xenograft model is a critical step before a compound can advance toward clinical trials. researchgate.net

Future Directions and Emerging Research Areas

Novel Synthetic Routes for Complex Azetidine (B1206935) Scaffolds

The synthesis of densely functionalized azetidines has historically been challenging, which has sometimes led to them being overlooked in various industries. nih.govjmchemsci.comcymitquimica.comacs.org However, recent years have seen remarkable advances in synthetic methodologies, enabling the construction of complex azetidine-containing molecules with greater efficiency and control. mdpi.com These innovative strategies are crucial for expanding the accessible chemical space for drug discovery and material science.

Key emerging synthetic strategies include:

Photochemical Reactions : The visible-light-mediated aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, has emerged as a scalable and efficient method for producing densely functionalized azetidines. mdpi.comnih.govjmchemsci.comcymitquimica.comacs.org This approach utilizes a photocatalyst to activate precursors, offering a versatile route to structures that are otherwise difficult to access. mdpi.com

C–H Activation/Functionalization : Direct functionalization of the azetidine ring through C(sp³)–H activation is a powerful tool for creating complex derivatives. mdpi.com For instance, palladium(II)-catalyzed intramolecular C(sp³)–H amination has been successfully used to synthesize functionalized azetidines. mdpi.com

Strain-Release Homologation : The use of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) in strain-release reactions allows for the modular and late-stage introduction of the azetidine motif into molecules. mdpi.comwikipedia.org

Novel Coupling Reactions : The development of azetidine sulfonyl fluorides (ASFs) as precursors for carbocations has opened a new pathway known as defluorosulfonylation (deFS). wikipedia.orgnih.gov This mild, thermally activated reaction allows for the coupling of azetidine scaffolds with a wide range of nucleophiles to create novel 3,3-disubstituted azetidines. wikipedia.orgnih.gov

Michael Additions : Classic reactions are also being applied in new ways. For example, the Horner–Wadsworth–Emmons reaction to form an azetidin-3-ylidene acetate (B1210297), followed by an aza-Michael addition with various NH-heterocycles, provides a simple and efficient route to functionalized 3-substituted azetidines. researchgate.net

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Aza Paternò-Büchi Reaction | Visible-light mediated [2+2] photocycloaddition between an imine and an alkene. | Scalable, efficient for densely functionalized azetidines. | mdpi.comnih.gov |

| C–H Activation | Direct functionalization of C-H bonds on the azetidine ring, often catalyzed by transition metals like palladium. | Direct installation of functional groups without pre-functionalization. | mdpi.com |

| Strain-Release Homologation | Reaction of highly strained precursors, such as azabicyclo[1.1.0]butanes, with nucleophiles. | Modular synthesis and late-stage azetidinylation. | mdpi.comwikipedia.org |

| Defluorosulfonylation (deFS) | Mild thermal activation of azetidine sulfonyl fluorides (ASFs) to generate carbocation intermediates for coupling. | Broad nucleophile scope, access to novel 3,3-disubstituted azetidines. | wikipedia.orgnih.gov |

Exploration of New Biological Targets

Azetidine derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govmedwinpublishers.com Ongoing research is focused on identifying and validating novel biological targets for these compounds, moving beyond established applications.

Antitubercular Agents : A promising area is the development of drugs for multidrug-resistant tuberculosis (MDR-TB). A series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against Mycobacterium tuberculosis. Their mode of action involves the inhibition of late-stage mycolic acid biosynthesis, a crucial component of the mycobacterial cell envelope, representing a distinct mechanism from existing cell wall inhibitors.

Oncology and STAT3 Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a validated therapeutic target in oncology due to its role in tumor cell proliferation and survival. Novel (R)-azetidine-2-carboxamide analogues have been developed as highly potent and selective STAT3 inhibitors, with some showing sub-micromolar efficacy. Research indicates that these compounds can bind irreversibly to key cysteine residues on the STAT3 protein, effectively blocking its function and inhibiting the growth of tumors, such as triple-negative breast cancer, both in vitro and in vivo.

| Biological Target | Therapeutic Area | Mechanism of Action | Example Compound Class | Reference |

|---|---|---|---|---|

| Mycolic Acid Biosynthesis | Tuberculosis (MDR-TB) | Inhibits late-stage assembly of the mycobacterial cell wall. | BGAz series | |

| STAT3 Protein | Oncology (e.g., Breast Cancer) | Irreversibly binds to and inhibits STAT3 activation, preventing downstream signaling for cell proliferation and survival. | (R)-azetidine-2-carboxamides |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The discovery of new medicines is a long and costly process, and the pharmaceutical industry is increasingly turning to artificial intelligence (AI) and machine learning (ML) to improve efficiency. These computational tools are being applied at various stages of the drug discovery pipeline for azetidine-based compounds. AI algorithms can analyze vast datasets to identify patterns, predict molecular properties, and design novel molecules with desired therapeutic profiles.

Key applications include:

Predictive Modeling : Machine learning models, such as graph neural networks, are used to predict the properties of large numbers of potential azetidine-containing molecules. This includes predicting absorption, distribution, metabolism, elimination (ADME), efficacy, and toxicity profiles, which helps to prioritize candidates for synthesis and testing.

De Novo Drug Design : Generative AI models can design entirely new molecular structures from scratch. By providing the models with a desired therapeutic profile, they can generate novel azetidine scaffolds optimized for specific biological targets, potentially uncovering chemical matter that human chemists might overlook.

Target Identification and Validation : AI can analyze large-scale biological data, including genomic and proteomic information, to identify and validate new biological targets for which azetidine derivatives could be effective.

Applications in Material Science

Beyond pharmaceuticals, the unique chemical properties of the azetidine ring make it a valuable building block in material science. medwinpublishers.com Its ability to undergo ring-opening polymerization and act as a crosslinking agent has led to the development of novel polymers and functional materials.

Azetidines serve as important monomers for the synthesis of polyamines, a class of polymers with diverse applications. Specifically, the cationic ring-opening polymerization (CROP) of azetidine produces hyperbranched poly(trimethylenimine) (hbPTMI), also referred to as poly(propylenimine) (PPI). This process is mechanistically similar to the polymerization of aziridines. These resulting polymers are being explored for applications such as CO2 capture when impregnated into mesoporous silica (B1680970), demonstrating their potential in environmental technologies.

The reactivity of the azetidine ring allows for its incorporation into a variety of advanced materials.

Energetic Materials : Densely functionalized azetidines are being synthesized and characterized as a new class of energetic materials. nih.govcymitquimica.comacs.org Their properties make them potential candidates for use as novel solid melt-castable explosives and liquid propellant plasticizers, offering a balance of energy and safety. nih.govjmchemsci.comcymitquimica.com

Curing Agents and Crosslinkers : Azetidine-containing compounds can act as latent curing agents. For example, a triazetidine compound has been synthesized and used as a crosslinker for aqueous-based polyurethane (PU) dispersions. The crosslinking reaction is triggered upon drying or a decrease in pH, creating a stable, self-curing system that improves the final properties of the PU film.

Diagnostic Applications

An emerging area of research is the use of azetidine scaffolds in the development of molecular tools for diagnostics and bio-imaging. The incorporation of azetidine-containing heterospirocycles into the structure of donor-acceptor-type fluorophores has been shown to be a general strategy for enhancing their performance. This modification can significantly improve key properties of the fluorescent dyes, such as brightness, photostability, and water solubility, while maintaining cell permeability. Such high-quality fluorophores are essential for developing advanced molecular probes used in fluorescence imaging techniques for the detection and analysis of biological processes and diseases.

Q & A

Q. What are the primary synthetic routes for Azetidin-2-ylmethanamine, and how do their yields compare?

this compound (CAS 103550-76-1) is synthesized via two main routes: